molecular formula C5H7N B6155005 (isocyanomethyl)cyclopropane CAS No. 227023-79-2

(isocyanomethyl)cyclopropane

Cat. No.: B6155005
CAS No.: 227023-79-2
M. Wt: 81.1
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Description

(Isocyanomethyl)cyclopropane is an organic compound with the molecular formula C5H7N. It features a cyclopropane ring substituted with an isocyanomethyl group. This compound is notable for its strained ring structure, which imparts unique reactivity and properties. It is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (isocyanomethyl)cyclopropane typically involves the cyclopropanation of alkenes using diazo compounds or carbenes. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to generate the cyclopropane ring. Another approach involves the use of transition metal catalysts to facilitate the cyclopropanation reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (Isocyanomethyl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the isocyanomethyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the isocyanomethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of cyclopropanone derivatives.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

(Isocyanomethyl)cyclopropane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (isocyanomethyl)cyclopropane involves its interaction with molecular targets through its strained ring structure. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and exert pharmacological effects.

Comparison with Similar Compounds

    Cyclopropane: A simple cyclopropane ring without additional substituents.

    Cyclopropylamine: A cyclopropane ring substituted with an amine group.

    Cyclopropanone: A cyclopropane ring with a carbonyl group.

Uniqueness: (Isocyanomethyl)cyclopropane is unique due to the presence of the isocyanomethyl group, which imparts distinct reactivity and properties compared to other cyclopropane derivatives. This functional group allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

227023-79-2

Molecular Formula

C5H7N

Molecular Weight

81.1

Purity

95

Origin of Product

United States

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